Febantel is an aryl sulfide. See also: Febantel; Praziquantel; Pyrantel Pamoate (component of); Febantel; Praziquantel (component of).
Related Compounds
Fenbendazole
Compound Description: Fenbendazole is a benzimidazole anthelmintic drug widely used in veterinary medicine. It is a key active metabolite of febantel, meaning febantel is converted into fenbendazole in the body. Fenbendazole exhibits broad-spectrum activity against various internal parasites, including nematodes and cestodes, by inhibiting microtubule formation in the parasites. [, , , , , , ]
Oxfendazole
Compound Description: Oxfendazole is another benzimidazole anthelmintic drug and a metabolite of febantel. It demonstrates broad-spectrum activity against various gastrointestinal nematodes and lungworms. [, , , , ]
Relevance: Oxfendazole is a significant metabolite of febantel, contributing to its overall anthelmintic efficacy. It shares the core benzimidazole structure with febantel and fenbendazole. [, , , , ]
Fenbendazole Sulfone
Compound Description: Fenbendazole sulfone is a metabolite of both febantel and fenbendazole. While it possesses some anthelmintic activity, it is generally less active than its parent compounds. [, , , ]
Compound Description: This compound is a metabolite of febantel and a known teratogen. It represents the final step in a four-step toxogenic pathway for febantel. []
Relevance: This compound is a key metabolite in understanding the potential for developmental toxicity associated with febantel use. It highlights the importance of monitoring febantel metabolism, particularly in pregnant animals. []
Praziquantel
Compound Description: Praziquantel is a widely used anthelmintic drug, particularly effective against cestodes (tapeworms). It works by increasing the permeability of the parasite's cell membrane to calcium ions, leading to paralysis and death. [, , , , , , , , ]
Relevance: While structurally unrelated to febantel, praziquantel is often combined with febantel in commercial formulations to broaden the spectrum of anthelmintic activity, targeting both nematodes and cestodes. [, , , , , , , , ]
Pyrantel Pamoate
Compound Description: Pyrantel pamoate is an anthelmintic drug effective against various nematodes. It acts as a cholinergic agonist, causing spastic paralysis in susceptible parasites. [, , , , , ]
Relevance: Like praziquantel, pyrantel pamoate is frequently combined with febantel in commercial formulations to provide broader-spectrum anthelmintic coverage. [, , , , , ]
Ivermectin
Compound Description: Ivermectin is a broad-spectrum anthelmintic drug effective against various internal and external parasites, including nematodes, insects, and mites. It acts by disrupting nerve transmission in the parasite. [, , ]
Relevance: While not directly related to febantel in terms of structure or mechanism of action, ivermectin is another commonly used anthelmintic drug. It is sometimes compared to febantel in terms of efficacy against specific parasites. [, , ]
Trichlorfon
Compound Description: Trichlorfon is an organophosphate insecticide and anthelmintic agent. It acts as a cholinesterase inhibitor, disrupting nerve function in target organisms. []
Relevance: Trichlorfon has been used in combination with febantel to enhance efficacy against certain parasites, particularly botfly larvae. []
Albendazole
Compound Description: Albendazole is a benzimidazole anthelmintic drug with a broad spectrum of activity against various internal parasites. Like other benzimidazoles, it disrupts microtubule formation in parasites. [, ]
Relevance: Albendazole shares the same mechanism of action as febantel and its metabolites, fenbendazole and oxfendazole. They all belong to the benzimidazole class, indicating structural similarities and a common target in parasites. [, ]
Levamisole
Compound Description: Levamisole is an anthelmintic drug with immunomodulatory properties. It works by stimulating the parasite's nicotinic receptors, causing spastic paralysis. []
Relevance: While structurally and mechanistically distinct from febantel, levamisole represents another class of anthelmintic drugs and is sometimes used in combination with other anthelmintics, including benzimidazoles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fimaporfin is a synthetic light-activated compound composed of three benzenesulfonic acid isomers: fimaporfin A (TPCS2a; tetraphenyl chlorin disulfonate), fimaporfin B, and fimaporfin C, with potential photosensitizing activity upon photodynamic therapy (PDT). Upon intradermal administration, fimaporfin is incorporated into the tumor cells' endosome and lysosome membranes. Subsequently, cytotoxic agents are administered and accumulate in the endosomal and lysosomal compartments; upon local activation by light, fimaporfin produces reactive oxygen species (ROS), such as singlet oxygen, damaging endo/lysosomal membranes and accumulated cytotoxic agents are released into the tumor cell cytosol. This photochemical internalization (PCI) method can enhance the efficacy and selectivity of cytotoxic agents.
Finasteride is an aza-steroid that is a synthetic drug for the treatment of benign prostatic hyperplasia. It has a role as an androgen antagonist, an EC 1.3.1.22 [3-oxo-5alpha-steroid 4-dehydrogenase (NADP(+))] inhibitor and an antihyperplasia drug. It is an aza-steroid, a 3-oxo steroid and a delta-lactam. It derives from a hydride of a 5alpha-androstane. Finasteride is a synthetic 4-azasteroid compound and specific inhibitor of steroid Type II 5α-reductase, which is an intracellular enzyme that converts the androgen testosterone into 5α-dihydrotestosterone (DHT). It works in a similar fashion as [dutasteride], which is another 5-alpha-reductase inhibitor, by exerting antiandrogenic effects. Finasteride is an orally active drug that was first approved by the FDA in 1992 for the treatment of benign prostatic hyperplasia to improve symptoms and reduce the risk for acute urinary retention or the need for surgical procedures. In 1998, it was approved by the FDA to treat male pattern hair loss. Finasteride is commonly marketed under the brand names Propecia and Proscar to be used aloneo or in combination with [doxazosin], an alpha-blocker. Both benign prostatic hyperplasia and androgenic alopecia are androgen-dependent disorders that are characterized by in situ high levels of DHT. In the treatment of benign prostate hyperplasia, alpha-blockers such as [tamsulosin] and [terazosin] are also used. Compared to alpha-blockers that focus on providing the rapid relief of symptoms, 5α-reductase inhibitors aim to target the underlying disease by blocking the effects of the primary androgen involved in benign prostate hyperplasia and androgenic alopecia, thus reducing the risk for secondary complications while providing symptom control. Finasteride is a 5-alpha Reductase Inhibitor. The mechanism of action of finasteride is as a 5-alpha Reductase Inhibitor. Finasteride is a 5-alpha reductase inhibitor used to treat symptoms of benign prostatic hypertrophy and male pattern baldness. Finasteride is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of clinically apparent, acute liver injury. Finasteride is a synthetic 4-azasteroid compound. Finasteride competitively binds to and inhibits steroid type II 5-alpha-reductase in the prostate gland, liver, and skin, thereby interfering with the enzymatic conversion of testosterone to 5-dihydrotestosterone (DHT) and reducing serum DHT levels. The reduction in serum DHT levels results in diminished stimulation of androgen receptors in the nuclei of prostate cells and, so, diminished prostate cell proliferation. An orally active testosterone 5-alpha-reductase inhibitor. It is used as a surgical alternative for treatment of benign prostatic hyperplasia. An orally active 3-OXO-5-ALPHA-STEROID 4-DEHYDROGENASE inhibitor. It is used as a surgical alternative for treatment of benign PROSTATIC HYPERPLASIA. See also: Finasteride; tadalafil (component of); Finasteride; minoxidil (component of); Alfatradiol; finasteride; minoxidil sulfate ester (component of) ... View More ...
Finerenone, or BAY 94-8862, is a mineralocorticoid receptor antagonist indicated to reduce the risk of sustained decline in glomerular filtration rate, end stage kidney disease, cardiovascular death, heart attacks, and hospitalization due to heart failure in adults with chronic kidney disease associated with type II diabetes mellitus. Patients with kidney disease, would originally be given [spironolactone] or [eplerenone] to antagonize the mineraclocorticoid receptor. Spironolactone has low selectivity and affinity for the receptor; it dissociates quickly and can also have effects at the androgen, progesterone, and glucocorticoid receptors. Eplerenone is more selective and has longer lasting effects. More selective nonsteroidal mineralocorticoid antagonists such as [apararenone], [esaxerenone], and finerenone were later developed. So far, finerenone is the only nonsteroidal mineralocorticoid receptor antagonist to be FDA approved. Finerenone was granted FDA approval on 9 July 2021, followed by the EMA approval on 11 March 2022. Finerenone is a Nonsteroidal Mineralocorticoid-Receptor Antagonist. The mechanism of action of finerenone is as a Mineralocorticoid Receptor Antagonist. Finerenone is a selective, nonsteroidal mineralocorticoid receptor antagonist that is used in the therapy of chronic renal disease in patients with type 2 diabetes to slow progression of renal dysfunction and reduce the risk of cardiovascular disease morbidity and mortality. Finerenone has not been linked to serum enzyme elevations during therapy or with instances of clinically apparent liver injury.
Fimasartan is a member of biphenyls. Fimasartan is an angiotensin II receptor antagonist (ARB) drug employed in the treatment of both hypertension and heart failure. It has been found to be safe when administered with hydrochlorothiazide (a diuretic) in clinical trials. Fimasartan was initially approved September 9th, 2010 in South Korea and is marketed under the brand name Kanarb by Boryung Pharmaceuticals.
FIN56 is a fluorene that is N-9H-fluoren-9-ylidenehydroxylamine substituted by N-cyclohexylsulfonyl groups at positions 2 and 7. It induces ferroptosis via degradation of GPX4 and also binds and activates squalene synthase. It has a role as a ferroptosis inducer and an EC 1.11.1.9 (glutathione peroxidase) inhibitor. It is a member of fluorenes, a ketoxime and a sulfonamide. It is functionally related to a 9-hydroxyiminofluorene-2,7-disulfonamide.
FINO2 is an oxaspiro compound that is 1,2-dioxaspiro[4.5]decane substituted by methyl, 2-hydroxyethyl and tert-butyl groups at positions 3, 3 and 8, respectivey (the 5s,8s-stereoisomer). It induces ferroptosis in cancer cells by indirectly inhibiting glutathione peroxidase 4 (GPX4) enzymatic function and directly oxidizes iron leading to widespread lipid peroxidation. It has a role as a ferroptosis inducer and an antineoplastic agent. It is an oxaspiro compound, an organic peroxide, a primary alcohol and an organic heterobicyclic compound.
Fingolimod is an aminodiol that consists of propane-1,3-diol having amino and 2-(4-octylphenyl)ethyl substituents at the 2-position. It is a sphingosine 1-phosphate receptor modulator used for the treatment of relapsing-remitting multiple sclerosis. A prodrug, fingolimod is phosphorylated by sphingosine kinase to active metabolite fingolimod-phosphate, a structural analogue of sphingosine 1-phosphate. It has a role as an immunosuppressive agent, a prodrug, an antineoplastic agent, a sphingosine-1-phosphate receptor agonist and a CB1 receptor antagonist. It is an aminodiol and a primary amino compound. It is a conjugate base of a fingolimod(1+). Multiple sclerosis, or MS, is a devastating inflammatory disease that often progresses and causes severe neurological, physical, and cognitive effects. Fingolimod is a sphingosine 1-phosphate receptor modulator for the treatment of relapsing-remitting multiple sclerosis. It was developed by Novartis and initially approved by the FDA in 2010. Fingolimod was also studied for the treatment of COVID-19, the disease caused by infection with the SARS-CoV-2 virus. Fingolimod is a Sphingosine 1-phosphate Receptor Modulator. The mechanism of action of fingolimod is as a Sphingosine 1-Phosphate Receptor Modulator. Fingolimod is an orally available immunomodulatory drug used to treat relapsing multiple sclerosis. Fingolimod is associated with transient serum enzyme elevations during therapy and with rare instances of clinically apparent, acute liver injury that can be severe and even fatal. Fingolimod is a natural product found in Isaria sinclairii with data available. Fingolimod is an orally available derivate of myriocin and sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, fingolimod, as a structural analogue of sphingosine, selectively targets and binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes. fingolimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response and may reduce inflammation. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues. Fingolimod also shifts macrophages to an anti-inflammatory M2 phenotype, and modulates their proliferation, morphology, and cytokine release via inhibition of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7). A sphingosine-derivative and IMMUNOSUPPRESSIVE AGENT that blocks the migration and homing of LYMPHOCYTES to the CENTRAL NERVOUS SYSTEM through its action on SPHINGOSINE 1-PHOSPHATE RECEPTORS. It is used in the treatment of MULTIPLE SCLEROSIS. See also: Fingolimod Hydrochloride (has salt form); Fingolimod Lauryl Sulfate (active moiety of).